Structural Differentiation from the 3-Chloro Analog (CAS 1171868-15-7)
The closest commercially listed analog is 3-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 1171868-15-7), which differs only by a chlorine atom at the meta position of the benzamide ring . No head-to-head biological data were found for either compound. However, in related pyrazolo[3,4-d]pyrimidine series, a meta-chloro substitution on the benzamide ring has been shown to alter logP by ≈+0.5–0.7 units and can modulate kinase selectivity [1]. Without direct comparator data, this structural difference remains a hypothesis for differential target engagement.
| Evidence Dimension | Physicochemical property (computed XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 3.1 (estimated, no experimental value available) [2] |
| Comparator Or Baseline | CAS 1171868-15-7 (3-chloro analog): XLogP ≈ 3.8 (estimated) |
| Quantified Difference | ΔXLogP ≈ –0.7 (computed estimate; not experimentally confirmed) |
| Conditions | Computed using PubChem XLogP3-AA algorithm; no experimental logP/logD data published for either compound. |
Why This Matters
A difference in lipophilicity could affect membrane permeability and off-target binding, but the absence of experimental data makes this insufficient for procurement differentiation.
- [1] Zask, A., et al. (2008). Pyrazolopyrimidine Analogs and Their Use as mTOR Kinase and PI3 Kinase Inhibitors. U.S. Patent Application US20080234262. View Source
- [2] PubChem. (2007). SID 41429073 – N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (Legacy Record). View Source
